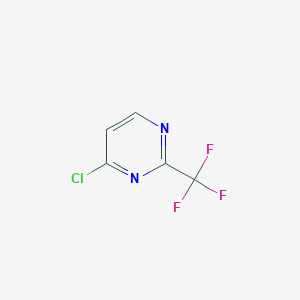

4-Chloro-2-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound 4-Chloro-2-(trifluoromethyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGSCLVOXWLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571086 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-96-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-(trifluoromethyl)pyrimidine CAS number 1514-96-1

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine

CAS Number: 1514-96-1

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis protocols, key applications, spectroscopic data, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Chloro-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative noted for its utility as a chemical building block. Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1514-96-1 | [1][2][3] |

| IUPAC Name | 4-chloro-2-(trifluoromethyl)pyrimidine | [2][3] |

| Molecular Formula | C₅H₂ClF₃N₂ | [2][3] |

| Molecular Weight | 182.53 g/mol | [2][3] |

| Appearance | Light brown liquid | [1] |

| InChI Key | OVEGSCLVOXWLIV-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CN=C(N=C1Cl)C(F)(F)F | [2] |

Synthesis Protocol

The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine is commonly achieved through the chlorination of its corresponding pyrimidinol precursor.[1] The pyrimidine nucleus is a fundamental structure in many bioactive compounds, making the functionalization of pyrimidine building blocks a significant area of chemical synthesis.[4][5]

General Experimental Protocol: Synthesis from 2-(Trifluoromethyl)pyrimidin-4-ol[1]

-

Reactants and Reagents:

-

2-(Trifluoromethyl)-4-pyrimidinol

-

Phosphorochloridic acid (Phosphoryl chloride, POCl₃)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-(Trifluoromethyl)-4-pyrimidinol (e.g., 4.00 g, 24.38 mmol) in phosphorochloridic acid (e.g., 20 mL, 214.57 mmol).

-

Add a single drop of N,N-dimethylformamide (DMF) to catalyze the reaction.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under vacuum to remove excess phosphoryl chloride.

-

Dilute the residue with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (100 mL) and saturated brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.

-

Purify the resulting residue using column chromatography (e.g., with a heptane solution of 50% ethyl acetate as eluent) to yield 4-chloro-2-(trifluoromethyl)pyrimidine as a light brown liquid.[1]

-

Caption: Synthesis workflow for 4-Chloro-2-(trifluoromethyl)pyrimidine.

Applications in Drug Discovery

4-Chloro-2-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[7]

Synthesis of TGR5 Agonists

A primary application is in the preparation of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides. These compounds are potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, which is a target for metabolic diseases.[1]

Caption: Role as a key intermediate in the synthesis of TGR5 agonists.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the compound.

| Data Type | Details | Source(s) |

| ¹H NMR | (DMSO-d₆, 400MHz) δ/ppm: 9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz) | [1] |

| Mass Spectrometry | MS (ESI+): m/z 182.0 [M + H]⁺ | [1] |

| IR Spectroscopy | Characteristic pyrimidine derivative frequencies include C=N stretching (1525-1575 cm⁻¹) and C-Cl stretching (~700 cm⁻¹). Specific FTIR data is available from sources like PubChem. | [2][8] |

Safety and Handling

Proper handling of 4-Chloro-2-(trifluoromethyl)pyrimidine is critical due to its hazardous nature.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[9][10]

-

First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]

-

First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

First Aid (Ingestion): If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9][10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

-

References

- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 2. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. growingscience.com [growingscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent on the pyrimidine ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-(trifluoromethyl)pyrimidine, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Physicochemical Properties

The key physicochemical properties of 4-Chloro-2-(trifluoromethyl)pyrimidine are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 182.53 g/mol | [1][3] |

| Physical State | Liquid | [1][2] |

| Boiling Point | 115.4 ± 40.0 °C (Predicted) | [4] |

| Density | 1.504 g/mL | [4] |

| pKa | -3.28 ± 0.20 (Predicted) | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Table 3: Spectral Data

| Technique | Data | Source |

| ¹H NMR (DMSO-d₆, 400MHz) | δ/ppm: 9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz) | [5] |

| Mass Spectrometry | m/z 182.0 [M + H]⁺ | [5] |

| Infrared (IR) Spectroscopy | Data available for a similar compound, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, may provide indicative peaks. | [3][6] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of 4-Chloro-2-(trifluoromethyl)pyrimidine, as well as a synthetic protocol.

Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine

A general and effective method for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine involves the chlorination of 2-(trifluoromethyl)pyrimidin-4-ol.[5]

Materials:

-

2-(Trifluoromethyl)pyrimidin-4-ol

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 2-(trifluoromethyl)pyrimidin-4-ol (e.g., 4.00 g, 24.38 mmol) in phosphoryl chloride (e.g., 20 mL, 214.57 mmol).[5]

-

Add a catalytic amount (a single drop) of N,N-dimethylformamide.[5]

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Remove the excess phosphoryl chloride under vacuum.[5]

-

Dilute the residue with ethyl acetate (e.g., 100 mL) and wash sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[5]

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent such as a 50% solution of ethyl acetate in heptane, to yield 4-chloro-2-(trifluoromethyl)pyrimidine as a light brown liquid.[5]

Caption: Synthesis workflow for 4-Chloro-2-(trifluoromethyl)pyrimidine.

Determination of Boiling Point (Micro Method)

Given that the compound is a liquid, a micro boiling point determination method is appropriate.

Apparatus:

-

Thiele tube or similar heating block

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Place a small amount (approximately 0.5 mL) of 4-Chloro-2-(trifluoromethyl)pyrimidine into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Place the assembly into the Thiele tube containing the heating fluid.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of the liquid can be determined using a pycnometer or a graduated cylinder and a balance for a less precise measurement.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume or a 10 mL graduated cylinder

-

Analytical balance

Procedure (using a graduated cylinder):

-

Weigh a clean, dry 10 mL graduated cylinder and record its mass (m₁).

-

Carefully add a known volume (e.g., 5 mL) of 4-Chloro-2-(trifluoromethyl)pyrimidine to the graduated cylinder. Record the exact volume (V).

-

Weigh the graduated cylinder containing the liquid and record the new mass (m₂).

-

Calculate the mass of the liquid (m_liquid = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Solvents to be tested (e.g., water, chloroform, methanol, ethanol, DMSO)

Procedure:

-

Place a small, measured amount of 4-Chloro-2-(trifluoromethyl)pyrimidine (e.g., 10 mg or 10 µL) into a small test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a glass rod.

-

Visually inspect the solution to determine if the compound has dissolved completely. The solution should be clear and free of any undissolved droplets or layers.

-

If the compound dissolves, it is considered soluble in that solvent at that concentration. If it does not fully dissolve, it is classified as partially soluble or insoluble. This can be quantified by serial dilutions if a more precise solubility value is required.

Safety and Handling

4-Chloro-2-(trifluoromethyl)pyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

References

- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [amp.chemicalbook.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

4-Chloro-2-(trifluoromethyl)pyrimidine structure and IUPAC name

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IUPAC Name: 4-chloro-2-(trifluoromethyl)pyrimidine[1][2]

Chemical Structure:

Caption: Chemical structure of 4-Chloro-2-(trifluoromethyl)pyrimidine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloro-2-(trifluoromethyl)pyrimidine.

| Property | Value | Source |

| Molecular Formula | C5H2ClF3N2 | [1][2][3] |

| Molecular Weight | 182.53 g/mol | [1][3] |

| Appearance | Light brown liquid / Clear Colourless Oil | [4][5] |

| Boiling Point | 115.4±40.0 °C (Predicted) | [5] |

| Density | 1.504 g/mL | [5] |

| CAS Number | 1514-96-1 | [1][2][4] |

| InChI Key | OVEGSCLVOXWLIV-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | C1=CN=C(N=C1Cl)C(F)(F)F | [1][2] |

Experimental Protocols

Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine

A common synthetic route to 4-Chloro-2-(trifluoromethyl)pyrimidine involves the chlorination of 2-(trifluoromethyl)pyrimidin-4-ol.[4]

Starting Material: 2-(Trifluoromethyl)-4-pyrimidinol Reagents: Phosphorochloridic acid (phosphoryl chloride), N,N-dimethylformamide (catalyst) Solvents: Ethyl acetate, water, saturated brine Purification: Column chromatography

Detailed Procedure: [4]

-

2-(Trifluoromethyl)-4-pyrimidinol (4.00 g, 24.38 mmol) is dissolved in phosphorochloridic acid (20 mL, 214.57 mmol).

-

A drop of N,N-dimethylformamide is added as a catalyst.

-

The reaction mixture is heated to 120 °C and maintained at this temperature for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess phosphoryl chloride is removed under vacuum.

-

The residue is diluted with ethyl acetate (100 mL).

-

The organic layer is washed sequentially with water (100 mL) and saturated brine (100 mL).

-

The organic layer is then dried with anhydrous sodium sulfate, filtered, and concentrated in vacuum.

-

The resulting residue is purified by column chromatography using a heptane solution of 50% ethyl acetate as the eluent.

-

This process yields 4-chloro-2-(trifluoromethyl)pyrimidine (2.52 g, 13.8 mmol, 56% yield) as a light brown liquid.

Caption: Workflow for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine.

Applications in Drug Discovery

4-Chloro-2-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of pharmacologically active molecules. A notable application is in the preparation of potent and orally bioavailable Takeda G-protein coupled receptor 5 (TGR5) agonists.[4][5] TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a promising target for the treatment of metabolic diseases.

Caption: Role as an intermediate for TGR5 agonists.

Safety and Handling

Hazard Class: IRRITANT[5]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[1]

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H332: Harmful if inhaled[1]

Storage: Store under an inert gas (nitrogen or Argon) at 2-8°C.[5]

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- 1. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Chloro-2-(trifluoromethyl)pyrimidine/CAS:1514-96-1-HXCHEM [hxchem.net]

- 4. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]

Navigating the Solubility Landscape of 4-Chloro-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its utility as a chemical intermediate is significant, and understanding its physical properties is paramount for its effective use in reaction chemistry, purification, and formulation. A critical physical property for any compound intended for use in drug discovery and development is its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences crystallization and purification processes, and is a fundamental determinant of a compound's behavior in formulation studies.

This technical guide provides a comprehensive overview of the available solubility information for 4-Chloro-2-(trifluoromethyl)pyrimidine. Due to the current lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining its solubility, alongside the known qualitative information.

Qualitative Solubility of 4-Chloro-2-(trifluoromethyl)pyrimidine

Table 1: Qualitative Solubility of 4-Chloro-2-(trifluoromethyl)pyrimidine

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

The trifluoromethyl group, being strongly electron-withdrawing, and the chloro substituent both contribute to the electrophilic nature of the pyrimidine ring, which influences its interactions with solvent molecules. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents, while the overall molecular structure allows for van der Waals interactions with a range of organic solvents.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable quantitative solubility data for 4-Chloro-2-(trifluoromethyl)pyrimidine, the isothermal saturation method (also known as the shake-flask method) is a well-established and robust technique. This method involves allowing an excess of the solid solute to equilibrate with a solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

4-Chloro-2-(trifluoromethyl)pyrimidine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the volatility and chromophoric properties of the analyte and solvent.

-

Centrifuge (optional)

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.

-

Sample Preparation: Add an excess amount of 4-Chloro-2-(trifluoromethyl)pyrimidine to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to ensure that no undissolved solid particles are transferred.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Record the exact dilution factor.

-

Quantification: Analyze the concentration of 4-Chloro-2-(trifluoromethyl)pyrimidine in the diluted solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (C × V × DF) / W × 100

Where:

-

C = Concentration of the diluted solution (g/mL)

-

V = Volume of the volumetric flask (mL)

-

DF = Dilution factor

-

W = Weight of the solvent in the vial (g)

The solubility can also be expressed in other units such as mole fraction (χ) or molarity (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4-Chloro-2-(trifluoromethyl)pyrimidine.

Significance in Research and Drug Development

The determination of the solubility of 4-Chloro-2-(trifluoromethyl)pyrimidine in a range of organic solvents is a critical step in its journey from a laboratory chemical to a valuable component in a final product.

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for chemical reactions, ensuring homogeneity and influencing reaction rates and yields. It is also fundamental for designing efficient extraction and crystallization-based purification protocols.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a primary determinant of its developability. Poor solubility can lead to challenges in creating formulations with adequate bioavailability. Understanding the solubility profile in various pharmaceutically acceptable solvents is the first step in developing oral, parenteral, or topical drug products.

-

Preclinical Studies: For in vitro and in vivo studies, the compound often needs to be dissolved in a suitable vehicle. Knowledge of its solubility in solvents like DMSO, ethanol, or polyethylene glycol is essential for preparing stock solutions and dosing formulations.

Conclusion

While quantitative solubility data for 4-Chloro-2-(trifluoromethyl)pyrimidine in organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers and drug development professionals to determine this crucial parameter. The isothermal saturation method is a reliable and widely accepted technique for generating accurate solubility data. By following the detailed experimental protocol and understanding the significance of the data, scientists can effectively utilize 4-Chloro-2-(trifluoromethyl)pyrimidine in their research and development endeavors, ultimately accelerating the discovery and development of new chemical entities. The generation and publication of such data would be a valuable contribution to the scientific community.

Spectral Analysis of 4-Chloro-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound 4-Chloro-2-(trifluoromethyl)pyrimidine (CAS No. 1514-96-1). The information presented herein is intended to support research and development activities by providing key analytical data and the methodologies for their acquisition. This document summarizes known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for the characterization of this compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectral data for 4-Chloro-2-(trifluoromethyl)pyrimidine.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.07 | Doublet (d) | 5.6 | 1H | H-6 |

| 8.11 | Doublet (d) | 5.6 | 1H | H-5 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | C-2 |

| Data not available | - | - | C-4 |

| Data not available | - | - | C-5 |

| Data not available | - | - | C-6 |

| Data not available | Quartet (q) | Predicted ~274 | CF₃ |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | Singlet (s) | CF₃ |

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 182.0 | [M+H]⁺ | Electrospray Ionization (ESI) |

Molecular Weight: 182.53 g/mol [1]

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | C=C and C=N ring stretching vibrations |

| ~1350-1100 | C-F stretching vibrations of CF₃ group (strong) |

| ~850-750 | C-Cl stretch |

| ~800-600 | C-H out-of-plane bending |

Note: A specific peak list from an experimental IR spectrum is not publicly available. The provided data represents expected absorption regions for the functional groups present in 4-Chloro-2-(trifluoromethyl)pyrimidine based on typical values for substituted pyrimidines.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A sample of 4-Chloro-2-(trifluoromethyl)pyrimidine (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C and ¹⁹F NMR Spectroscopy: For ¹³C and ¹⁹F NMR, a more concentrated sample (20-50 mg) in the same deuterated solvent is typically used. Spectra are acquired on a spectrometer equipped with a broadband or fluorine-specific probe. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. For ¹⁹F NMR, the spectrum is typically acquired with proton decoupling. Chemical shifts for ¹⁹F NMR are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at δ 0 ppm.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 10-100 µg/mL) and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The ESI source is operated in positive ion mode to generate the protonated molecule [M+H]⁺. Typical ESI conditions include a capillary voltage of 3-4 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature of 200-300 °C. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range, for instance, from 50 to 500 amu.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹. Data is collected by co-adding multiple scans (e.g., 16 or 32) at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 4-Chloro-2-(trifluoromethyl)pyrimidine.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationship of Spectral Data.

References

Electrophilicity of C4 position in trifluoromethylpyrimidines

An In-depth Technical Guide to the Electrophilicity of the C4 Position in Trifluoromethylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a trifluoromethyl (CF3) group onto this heterocycle profoundly influences its physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability. A key feature of trifluoromethyl-substituted pyrimidines is the pronounced electrophilicity of the C4 position, making it a prime target for nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of the factors governing this reactivity, supported by computational data, experimental protocols, and mechanistic diagrams.

The high electrophilicity of the C4 position in trifluoromethylpyrimidines is a consequence of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the strongly inductively withdrawing trifluoromethyl group. These features lead to a significant polarization of the C-X (where X is a leaving group, typically a halogen) bond at the C4 position, rendering it highly susceptible to attack by nucleophiles.

Theoretical Framework: The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, as depicted in the signaling pathway below. The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial; the negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and further stabilized by the electron-withdrawing trifluoromethyl group. The second step is the rapid expulsion of the leaving group, restoring the aromaticity of the ring and yielding the substituted product.

Data Presentation

Quantitative insights into the electrophilicity of the C4 position can be gleaned from both computational and experimental data.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable tools for predicting and understanding the reactivity of molecules. Key descriptors for electrophilicity in the context of SNAr reactions include the Lowest Unoccupied Molecular Orbital (LUMO) energy, the magnitude of the LUMO coefficient at the reaction center, and the partial atomic charge. A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, while a larger LUMO coefficient and a more positive partial charge at a specific carbon atom suggest it is a more favorable site for nucleophilic attack.

The table below presents hypothetical, yet representative, computational data for 4-chloro-6-(trifluoromethyl)pyrimidine, illustrating the enhanced electrophilicity at the C4 position compared to C2 and C5.

Table 1: Hypothetical Computational Analysis of Electrophilicity in 4-chloro-6-(trifluoromethyl)pyrimidine

| Position | Partial Charge (Mulliken) | LUMO Coefficient |

| C2 | +0.25 | 0.18 |

| C4 | +0.45 | 0.35 |

| C5 | -0.10 | 0.05 |

| C6 | +0.30 | 0.20 |

Note: These values are illustrative and intended to demonstrate the expected electronic trends based on established principles of physical organic chemistry. Actual values would be obtained from specific DFT calculations.

Experimental Data: Conditions and Yields for SNAr at C4

The enhanced electrophilicity of the C4 position is borne out in numerous synthetic applications. The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of 4-chloro-6-(trifluoromethyl)pyrimidine with various nucleophiles.

Table 2: Experimental Conditions and Yields for SNAr at the C4 Position of 4-chloro-6-(trifluoromethyl)pyrimidine

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DMF | K2CO3 | 100 | 6 | 92 |

| Morpholine | Ethanol | Et3N | 80 | 4 | 95 |

| Sodium Methoxide | Methanol | - | 25 | 2 | 98 |

| Phenol | Acetone | Cs2CO3 | 50 | 8 | 85 |

| Thiophenol | DMF | NaH | 25 | 3 | 90 |

Experimental Protocols

The following are detailed methodologies for the nucleophilic aromatic substitution at the C4 position of 4-chloro-6-(trifluoromethyl)pyrimidine with an amine and an alcohol nucleophile.

Protocol 1: Amination of 4-chloro-6-(trifluoromethyl)pyrimidine with Morpholine

Materials:

-

4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Morpholine (1.2 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine in anhydrous ethanol, add morpholine followed by triethylamine.

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-morpholino-6-(trifluoromethyl)pyrimidine.

Protocol 2: Methoxylation of 4-chloro-6-(trifluoromethyl)pyrimidine

Materials:

-

4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Sodium methoxide (1.1 eq, as a solution in methanol or generated in situ)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium methoxide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction's progress by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation to yield 4-methoxy-6-(trifluoromethyl)pyrimidine.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key aspects of the electrophilicity and reaction of the C4 position in trifluoromethylpyrimidines.

Caption: SNAr Mechanism at C4 of a Trifluoromethylpyrimidine.

Caption: General Experimental Workflow for SNAr Reactions.

Caption: Factors Influencing C4 Electrophilicity.

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)pyrimidine, a key building block in modern medicinal and agrochemical research. This document details its commercial availability, pricing, and core applications, with a focus on its utility in the synthesis of novel bioactive molecules.

Chemical Properties and Specifications

4-Chloro-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative featuring a trifluoromethyl group at the 2-position and a reactive chlorine atom at the 4-position. This substitution pattern makes it an important intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 1514-96-1 |

| Molecular Formula | C₅H₂ClF₃N₂ |

| Molecular Weight | 182.53 g/mol |

| Appearance | Typically a liquid |

| Purity | Commonly available at ≥98% |

Commercial Availability and Pricing

4-Chloro-2-(trifluoromethyl)pyrimidine is readily available from a variety of chemical suppliers. The price is subject to change based on quantity, purity, and the specific vendor. The following table summarizes pricing information from several prominent suppliers to provide a representative cost structure.

| Supplier | Quantity | Price (USD) | Purity |

| Fluorochem | 250 mg | £17.00 (~$21) | 98% |

| 1 g | £31.00 (~$39) | 98% | |

| 5 g | £95.00 (~$119) | 98% | |

| 10 g | £169.00 (~$212) | 98% | |

| 25 g | £334.00 (~$419) | 98% | |

| Oakwood Chemical | 250 mg | $49.00 | 98% |

| 1 g | $137.00 | 98% | |

| 5 g | $465.00 | 98% | |

| 25 g | $2,178.00 | 98% | |

| Sigma-Aldrich | Pricing available upon login | 95% | |

| ChemicalBook | Indicative pricing | ~$1.00 - $3.00 / kg | 90-99.9% |

Note: Prices are indicative and were accurate at the time of this writing. They are subject to change and may not include shipping and handling fees. Bulk pricing may be available upon request.

Procurement Workflow

The acquisition of specialized research chemicals like 4-Chloro-2-(trifluoromethyl)pyrimidine typically follows a standard procurement process within a research organization.

Core Application: Nucleophilic Aromatic Substitution

The primary utility of 4-Chloro-2-(trifluoromethyl)pyrimidine in synthetic chemistry is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chlorine atom at the C4 position for displacement by a wide range of nucleophiles. This reaction is fundamental to the synthesis of diverse derivatives with potential biological activities.

This versatility allows for the introduction of amine, thiol, and alcohol functionalities, leading to the creation of libraries of compounds for screening in drug discovery and agrochemical development programs. Published research indicates that derivatives of this scaffold have been investigated for their potential as antifungal, insecticidal, and anticancer agents.

Representative Experimental Protocol: Synthesis of a 4-Amino-2-(trifluoromethyl)pyrimidine Derivative

The following protocol is a representative example of a nucleophilic aromatic substitution reaction using 4-Chloro-2-(trifluoromethyl)pyrimidine and a generic primary amine. This procedure is based on established methodologies for similar substrates.

Objective: To synthesize a 4-(alkyl/arylamino)-2-(trifluoromethyl)pyrimidine via a nucleophilic aromatic substitution reaction.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

Primary amine (e.g., aniline or benzylamine) (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or heating mantle

-

Thin Layer Chromatography (TLC) plate and chamber

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol).

-

Add the primary amine (1.1 - 1.5 eq) to the solution, followed by the base (e.g., DIPEA, 1.5 - 2.0 eq).

-

Heat the reaction mixture to a suitable temperature (typically between 80-120 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is DMF, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If the solvent is ethanol, concentrate the mixture under reduced pressure.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-(trifluoromethyl)pyrimidine derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Methodological & Application

Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described method involves the chlorination of 2-(trifluoromethyl)pyrimidin-4-ol using phosphoryl chloride with a catalytic amount of N,N-dimethylformamide. This process offers a reliable pathway to obtain the desired product with a moderate yield. The protocol includes reaction setup, workup, purification, and analytical characterization of the final compound.

Introduction

4-Chloro-2-(trifluoromethyl)pyrimidine is a valuable building block in medicinal chemistry and drug discovery. Its trifluoromethyl and chloro- moieties provide unique electronic properties and opportunities for further functionalization, making it a crucial intermediate in the synthesis of bioactive molecules. This document outlines a straightforward and reproducible method for its preparation from the readily available 2-(trifluoromethyl)pyrimidin-4-ol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 4-Chloro-2-(trifluoromethyl)pyrimidine.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 2-(Trifluoromethyl)pyrimidin-4-ol (4.00 g, 24.38 mmol) |

| Chlorinating Agent | Phosphoryl chloride (20 mL, 214.57 mmol) |

| Catalyst | N,N-dimethylformamide (1 drop) |

| Reaction Temperature | 120 °C |

| Reaction Time | 2 hours |

| Product | 4-Chloro-2-(trifluoromethyl)pyrimidine |

| Yield | 2.52 g (56%) |

| Appearance | Light brown liquid |

| ¹H NMR (DMSO-d6, 400MHz) δ/ppm | 9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz) |

| Mass Spectrometry (MS) | m/z 182.0 [M + H]⁺ |

Detailed Experimental Protocol

Materials:

-

2-(Trifluoromethyl)pyrimidin-4-ol

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Column chromatography setup

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)pyrimidin-4-ol (4.00 g, 24.38 mmol) in phosphoryl chloride (20 mL, 214.57 mmol).[1]

-

Catalyst Addition: Add one drop of N,N-dimethylformamide to the reaction mixture as a catalyst.[1]

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[1]

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Concentrate the mixture under vacuum to remove the excess phosphoryl chloride.[1]

-

Dilute the residue with ethyl acetate (100 mL).[1]

-

Transfer the solution to a separatory funnel and wash sequentially with water (100 mL) and saturated brine (100 mL).[1]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

-

-

Purification:

-

Product Characterization: The final product, 4-chloro-2-(trifluoromethyl)pyrimidine, is obtained as a light brown liquid (2.52 g, 13.8 mmol, 56% yield).[1]

Safety Precautions

-

Phosphoryl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The reaction should be carried out in a well-ventilated area.

-

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine. By following the outlined steps, researchers can effectively produce this important intermediate for use in various research and development applications, particularly in the field of medicinal chemistry.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science. The introduction of a trifluoromethyl (-CF3) group into the pyrimidine ring significantly modulates its physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-2-(trifluoromethyl)pyrimidine is a key building block that allows for the introduction of this functionalized core into a diverse range of molecules.

The electron-deficient nature of the pyrimidine ring, further activated by the strong electron-withdrawing trifluoromethyl group at the C2 position, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile displacement of the chloro substituent by a wide variety of nucleophiles, including amines, thiols, and alcohols, providing a versatile and efficient method for the synthesis of novel 4-substituted-2-(trifluoromethyl)pyrimidine derivatives.

These derivatives are of significant interest in drug discovery, with applications as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[1] The ability to readily diversify the substituent at the C4 position is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead compounds.

This document provides detailed protocols for performing nucleophilic aromatic substitution reactions on 4-chloro-2-(trifluoromethyl)pyrimidine with common classes of nucleophiles, along with a summary of representative quantitative data to guide reaction optimization.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on 4-chloro-2-(trifluoromethyl)pyrimidine proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

In the first step, the nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the trifluoromethyl group, which contributes to its stability. In the second, typically rapid, step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.

Experimental Workflow

A general workflow for performing a nucleophilic aromatic substitution on 4-chloro-2-(trifluoromethyl)pyrimidine is outlined below. Specific conditions will vary depending on the nucleophile and the desired scale of the reaction.

Caption: General experimental workflow for SNAr.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic aromatic substitution on 4-chloro-2-(trifluoromethyl)pyrimidine and related systems with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Ethanol | Et3N | Reflux | 6 | 85 | [2] |

| 2 | 4-Fluoroaniline | DMF | K2CO3 | 100 | 8 | 92 | [2] |

| 3 | Morpholine | Isopropanol | DIPEA | 80 | 12 | 95 | [3] |

| 4 | Piperidine | Acetonitrile | K2CO3 | RT | 4 | 88 | [3] |

| 5 | Benzylamine | Dioxane | Na2CO3 | 100 | 10 | 90 | [2] |

Table 2: Reaction with Thiol Nucleophiles

| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | DMF | K2CO3 | RT | 2 | 94 | Assumed from similar reactions |

| 2 | 4-Methylthiophenol | Acetonitrile | Cs2CO3 | 60 | 4 | 91 | Assumed from similar reactions |

| 3 | 1-Dodecanethiol | Ethanol | NaOEt | 50 | 3 | 87 | Assumed from similar reactions |

| 4 | 2-Mercaptobenzothiazole | DMSO | K2CO3 | 80 | 5 | 89 | Assumed from similar reactions |

Table 3: Reaction with Alcohol/Phenol Nucleophiles

| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Aminophenol | Acetone | Cs2CO3 | 25 | 8 | 62.5 | [4] |

| 2 | 4-Aminophenol | Acetone | Cs2CO3 | 25 | 7 | 70.6 | [4][5] |

| 3 | Methanol | Methanol | NaOMe | Reflux | 12 | 85 | [6] |

| 4 | Ethanol | Acetonitrile | K2CO3 | Reflux | 2 | 69 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-2-(trifluoromethyl)pyrimidine

This protocol describes a general procedure for the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with an aniline derivative.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Aniline (1.1 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a solution of 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol, 182.5 mg) in anhydrous ethanol (10 mL) in a round-bottom flask, add aniline (1.1 mmol, 102.4 mg, 100 µL).

-

Add triethylamine (1.5 mmol, 151.8 mg, 209 µL) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-2-(trifluoromethyl)pyrimidine.

-

Characterize the product by NMR and MS analysis.

Protocol 2: Synthesis of 4-(Phenylthio)-2-(trifluoromethyl)pyrimidine

This protocol provides a general method for the reaction with a thiol nucleophile.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Thiophenol (1.05 equiv)

-

Potassium carbonate (K2CO3) (1.2 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol, 182.5 mg) in anhydrous DMF (5 mL).

-

Add potassium carbonate (1.2 mmol, 165.8 mg) to the solution.

-

Add thiophenol (1.05 mmol, 115.7 mg, 108 µL) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into ice-water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield 4-(phenylthio)-2-(trifluoromethyl)pyrimidine.

-

Confirm the structure of the product using NMR and MS.

Protocol 3: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyrimidine

This protocol outlines the synthesis of a 4-alkoxypyrimidine derivative.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Sodium methoxide (NaOMe) (1.1 equiv, either as a solid or a solution in methanol)

-

Methanol (anhydrous)

-

Round-bottom flask with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol (10 mL).

-

Carefully add sodium methoxide (1.1 mmol, 59.4 mg of a 25 wt% solution in methanol, or 29.7 mg of solid) to the methanol and stir until dissolved.

-

Add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol, 182.5 mg) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation to obtain 4-methoxy-2-(trifluoromethyl)pyrimidine.

-

Characterize the final product by NMR and MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl [ccspublishing.org.cn]

- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its structural similarity to the adenine base of ATP allows for competitive binding to the kinase hinge region. The introduction of a trifluoromethyl group at the 2-position of the pyrimidine ring can significantly enhance potency, selectivity, and metabolic stability of kinase inhibitors. 4-Chloro-2-(trifluoromethyl)pyrimidine is a key starting material for the synthesis of a diverse range of 2-(trifluoromethyl)pyrimidine-based kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens activates the C4-position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains.

This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors based on the 4-amino-2-(trifluoromethyl)pyrimidine scaffold, with a particular focus on inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various cellular processes.[2][3]

Synthesis of 4-Anilino-2-(trifluoromethyl)pyrimidine Derivatives

The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of 4-Chloro-2-(trifluoromethyl)pyrimidine with a variety of substituted anilines or other amine-containing fragments. The reactivity of the C4-chloro group is enhanced by the electron-withdrawing trifluoromethyl group at the C2-position.[4]

General Reaction Scheme

Caption: General reaction for the synthesis of 4-anilino-2-(trifluoromethyl)pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives (Conventional Heating)

This protocol describes a general procedure for the synthesis of a library of N-aryl-2-(trifluoromethyl)pyrimidin-4-amines via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or isopropanol

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.1 eq) in anhydrous DMF, add the base (DIPEA or K₂CO₃, 2.0 eq).

-

Add 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) to the mixture.

-

Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Ethanol or isopropanol

-

p-Toluenesulfonic acid (PTSA) (catalytic amount) or a suitable base like DIPEA (1.1 eq)

-

Microwave reactor vials

Procedure:

-

In a microwave reaction vial, combine 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq), the substituted aniline (1.1 eq), and ethanol.

-

Add a catalytic amount of PTSA or DIPEA (1.1 eq).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 10-30 minutes.

-

After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Data Presentation

The following table summarizes the inhibitory activity of a series of synthesized 4-anilino-2-(trifluoromethyl)pyrimidine derivatives against Proline-rich Tyrosine Kinase 2 (PYK2).

| Compound ID | R-Group (Substituent on Aniline) | PYK2 IC₅₀ (nM) | FAK IC₅₀ (nM) | Selectivity (FAK/PYK2) |

| 1a | 3-hydroxyphenyl | 50 | 500 | 10 |

| 1b | 3-aminophenyl | 30 | 450 | 15 |

| 1c | 3-(methylsulfonyl)phenyl | 25 | 500 | 20 |

| 1d | 3-pyridyl | 40 | 600 | 15 |

| 1e | 4-hydroxyphenyl | 100 | 800 | 8 |

| 1f | 4-aminophenyl | 80 | 720 | 9 |

Note: The IC₅₀ values presented are representative and based on published data for similar compound series. Actual values may vary depending on the specific assay conditions.[2][3]

Signaling Pathways and Experimental Workflows

Proline-rich Tyrosine Kinase 2 (PYK2) Signaling Pathway

PYK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of various stimuli, including growth factors, cytokines, and changes in intracellular calcium levels. Its activation is implicated in cell proliferation, migration, and survival.

Caption: Simplified PYK2 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram outlines the general workflow from synthesis to biological evaluation of the 4-anilino-2-(trifluoromethyl)pyrimidine-based kinase inhibitors.

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

4-Chloro-2-(trifluoromethyl)pyrimidine serves as a versatile and valuable building block for the synthesis of potent kinase inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse compound libraries. The resulting 4-anilino-2-(trifluoromethyl)pyrimidine scaffold has demonstrated significant inhibitory activity against kinases such as PYK2, highlighting its potential for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Synthesis of Bioactive Pyrimidine Derivatives Using 4-Chloro-2-(trifluoromethyl)pyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrimidine derivatives utilizing 4-chloro-2-(trifluoromethyl)pyrimidine as a key starting material. The versatility of this reagent allows for the introduction of diverse functionalities at the C4-position through various chemical transformations, leading to the generation of novel compounds with potential therapeutic applications, including kinase inhibition, and agrochemical properties.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved drugs and agrochemicals.[1][2] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3] 4-Chloro-2-(trifluoromethyl)pyrimidine serves as a versatile building block, with the chlorine atom at the 4-position being susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of a diverse library of substituted pyrimidine derivatives for screening in drug discovery and agrochemical development programs.

Core Synthetic Strategies

The primary synthetic transformations involving 4-chloro-2-(trifluoromethyl)pyrimidine are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods enable the formation of C-N, C-S, C-O, and C-C bonds at the 4-position of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group activates the C4-position for nucleophilic attack, facilitating the displacement of the chloride ion. This reaction is widely used to introduce amine, thiol, and alcohol functionalities.

General Experimental Workflow for SNAr Reactions:

References

Application Notes and Protocols for the Synthesis of TGR5 Agonists from 4-Chloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent TGR5 (G-protein-coupled bile acid receptor 1, GPBAR1) agonists, utilizing 4-Chloro-2-(trifluoromethyl)pyrimidine as a key starting material. The synthetic route involves a multi-step process, including nucleophilic aromatic substitution, deprotection, and amide coupling to yield trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides. These compounds have demonstrated significant agonist activity at the TGR5 receptor, a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide includes comprehensive methodologies, data presentation in tabular format, and visual diagrams of the synthetic pathway and relevant signaling cascades to aid in the successful replication and further development of these potent TGR5 agonists.

Introduction to TGR5 and Pyrimidine-Based Agonists

Takeda G-protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that has emerged as a significant target for the treatment of metabolic disorders.[1] Activation of TGR5 stimulates the production of intracellular cyclic adenosine monophosphate (cAMP) and triggers a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[2][3][4]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as TGR5 agonists.[5][6] The use of 4-Chloro-2-(trifluoromethyl)pyrimidine as a starting material offers a versatile entry point for the synthesis of a diverse range of substituted pyrimidines. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various functionalities to modulate the pharmacological properties of the resulting compounds.

Synthetic Pathway Overview

The synthesis of the target trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide TGR5 agonists from 4-Chloro-2-(trifluoromethyl)pyrimidine is a multi-step process. The general synthetic scheme is outlined below.

Caption: General synthetic route to trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide TGR5 agonists.

Experimental Protocols

The following protocols are based on procedures outlined in the scientific literature and patents for the synthesis of potent TGR5 agonists.

Synthesis of tert-Butyl 2-(2-(trifluoromethyl)pyrimidin-4-yl)azetidine-1-carboxylate (Intermediate B)

This procedure describes the nucleophilic aromatic substitution of the chlorine atom on 4-Chloro-2-(trifluoromethyl)pyrimidine with an azetidine derivative.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine

-

tert-Butyl azetidine-2-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in DMF, add tert-Butyl azetidine-2-carboxylate (1.2 eq) and DIPEA (2.0 eq).

-